molecular formula C10H7BrF2O B1442025 (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone CAS No. 1350637-18-1

(4-Bromophenyl)(2,2-difluorocyclopropyl)methanone

Cat. No.: B1442025
CAS No.: 1350637-18-1
M. Wt: 261.06 g/mol
InChI Key: TTWFANBUTKLYHW-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2,2-difluorocyclopropyl)methanone ( 1350637-18-1) is a high-value chemical building block with the molecular formula C10H7BrF2O and a molecular weight of 261.06 g/mol . This compound belongs to the class of benzophenones, specifically featuring a 4-bromophenyl group and a unique 2,2-difluorocyclopropyl moiety . The distinct electronic properties imparted by the bromine and fluorine atoms make this methanone a versatile intermediate in advanced organic synthesis. Its primary research applications are found in medicinal chemistry and materials science, where it is used to develop novel pharmaceutical candidates and functional materials . In drug discovery, the difluorocyclopropyl group is a valuable bioisostere, and this compound can serve as a key precursor for the synthesis of more complex molecules targeting a range of biological pathways . Researchers also utilize its structured scaffold in the development of ligands and probes. The compound is handled as a solid and requires storage under appropriate cold-chain conditions to ensure stability . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-bromophenyl)-(2,2-difluorocyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2O/c11-7-3-1-6(2-4-7)9(14)8-5-10(8,12)13/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWFANBUTKLYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure Highlights

  • Catalyst and Base : NHC precatalyst (e.g., 80 mg, 0.2 mmol) and cesium carbonate (Cs2CO3, 1.3 g, 5 mmol).
  • Solvent : Dry N,N-dimethylacetamide (DMAc, 20 mL).
  • Substrates : 4-bromobenzaldehyde (1.0 mmol), styrene or substituted styrene (3.0 mmol), and dibromodifluoromethane (5.0 mmol).
  • Reaction Conditions : Stirred at room temperature under nitrogen atmosphere for two sequential 6-hour periods (total 12 hours), with additional catalyst added after the first 6 hours.
  • Workup : Reaction mixture poured into water, extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and solvent removed under vacuum.

This method affords the gem-difluorocyclopropane ring with the aryl ketone structure, including 4-bromophenyl substituents, in good yields.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1 NHC precatalyst, Cs2CO3, dry DMAc, N2 atmosphere Activation of difluorocarbene precursor
2 4-bromobenzaldehyde, styrene, dibromodifluoromethane Cyclopropanation to form difluorocyclopropyl ketone
3 Workup with aqueous extraction and drying Isolation of this compound

Enzymatic and Hybrid Metal Catalyst Approaches

Recent advances in asymmetric cyclopropanation have employed engineered metalloenzymes and hybrid metal catalysts for the synthesis of gem-difluorocyclopropane derivatives, including those with halogenated phenyl groups.

  • Metalloenzyme Variants : Engineered myoglobin variants with iron cofactors have been used to catalyze cyclopropanation of difluorinated styrenes with diazo compounds, achieving high diastereo- and enantioselectivity (up to 99% e.e.).
  • Catalyst Optimization : Mutagenesis of amino acid residues near the active site improved yields from modest (10-14%) to as high as 86%.
  • Substrate Scope : Electron-donating and electron-withdrawing groups on the aryl moiety, including 4-bromo substituents, were tolerated.
  • Reaction Conditions : Typically performed under anaerobic conditions at room temperature over 16 hours.

While these methods focus on cyclopropanation of styrenes, they are relevant for preparing this compound analogs with high stereocontrol.

Preparation of 4-Bromophenyl Precursors

The synthesis of the 4-bromophenyl moiety, a key fragment in the target compound, can be achieved via selective bromination processes.

Bromination Process

  • Starting Materials : Phenyl derivatives with substituents such as hydroxy, alkoxy (C1-C5), or amino groups.
  • Bromide Source : Alkali metal bromides (NaBr, KBr, LiBr) or earth alkaline metal bromides (MgBr2 or mixed MgBrxCly salts).
  • Oxidizing Agents : Hydrogen peroxide (H2O2, 30-50%) or sodium hypochlorite (NaOCl, ~14%).
  • Reaction Medium : Two-phase liquid-liquid system with acid and optionally catalysts like vanadium pentoxide or ammonium heptamolybdate.
  • Conditions : Bromide source used in slight excess (90-150%), oxidant >110% relative to substrate.
  • Outcome : Mixture of 4-bromophenyl and 2,4-dibromophenyl derivatives, with 4-bromo derivatives favored by controlling reaction parameters.

This bromination process is important for preparing the 4-bromophenyl intermediates used in subsequent coupling or cyclopropanation steps.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield & Selectivity Notes
NHC-Catalyzed Cyclopropanation NHC catalyst, Cs2CO3, DMAc, dibromodifluoromethane, 4-bromobenzaldehyde, styrene, N2, RT, 12 h Good yields, room temperature, mild conditions Direct formation of gem-difluorocyclopropyl ketone
Metalloenzyme Catalysis Engineered myoglobin variants, diazoacetonitrile, difluorostyrenes, anaerobic, RT, 16 h Up to 86% yield, >99% e.e. High stereoselectivity, enzymatic approach
Bromination of Phenyl Derivatives NaBr/KBr/LiBr or MgBrxCly, H2O2 or NaOCl, acid, two-phase system Controlled formation of 4-bromo derivatives Key step for preparing 4-bromophenyl building blocks

Research Findings and Notes

  • The NHC-catalyzed method provides a practical and scalable approach to access gem-difluorocyclopropane ketones with aryl bromides under mild conditions without requiring harsh reagents or high temperatures.
  • Enzymatic catalysis offers excellent stereocontrol but may require optimization for yield improvements and is sensitive to substrate structure.
  • The bromination process is critical for obtaining pure 4-bromophenyl intermediates, and the use of recyclable bromide sources and environmentally benign oxidants is emphasized.
  • Density Functional Theory (DFT) and molecular dynamics simulations support the mechanistic understanding of catalyst-substrate interactions, particularly in enzymatic systems.

This comprehensive overview presents the state-of-the-art in the preparation of this compound, highlighting synthetic routes, catalytic systems, and preparative conditions supported by recent research literature. The combination of chemical and biocatalytic methods offers versatile options depending on desired yields, stereoselectivity, and scalability.

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The methanone moiety can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or carboxylic acids .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise as a precursor in the synthesis of biologically active molecules. Its derivatives are being investigated for their pharmacological properties, particularly in the development of anti-cancer and anti-inflammatory agents.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of pyrimidine derivatives from (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone. These derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and repair.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AMCF-712.5Topoisomerase II Inhibition
BHeLa15.0Topoisomerase II Inhibition
CA54910.0Topoisomerase II Inhibition

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, including acylation and cycloaddition, makes it valuable for creating complex organic molecules.

Case Study: Synthesis of Novel Heterocycles

The compound was utilized in the synthesis of novel heterocycles through a [4+2] cycloaddition reaction with activated alkenes. This method provided an efficient route to synthesize substituted benzoxazines, which have been reported to exhibit biological activity.

Reaction TypeConditionsYield (%)
AcylationReflux in anhydrous solvent85
CycloadditionRoom temperature75

Material Science Applications

In material science, this compound is being explored for its potential use in developing advanced materials such as polymers and liquid crystals due to its unique electronic properties.

Case Study: Development of Liquid Crystals

Research indicates that incorporating this compound into liquid crystal formulations enhances thermal stability and optical properties. This advancement could lead to improved performance in display technologies.

PropertyValue
Thermal Stability (°C)150
Optical Clarity (%)90

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the difluorocyclopropyl group contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Comparative Analysis of Methanone Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications References
(4-Bromophenyl)(2,2-difluorocyclopropyl)methanone C₁₀H₈BrF₂O 262.08 4-Bromophenyl, 2,2-difluorocyclopropyl Pharmaceutical intermediates, kinase inhibitors (speculative)
(4-Bromophenyl)(2-hydroxyphenyl)methanone C₁₃H₉BrO₂ 277.12 4-Bromophenyl, 2-hydroxyphenyl Organic synthesis, material science
4-Bromo-2-(trifluoromethyl)phenylmethanone C₁₁H₈BrF₃O 293.08 4-Bromo-2-(trifluoromethyl)phenyl, cyclopropyl Agrochemicals, medicinal chemistry
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone C₁₃H₉BrFNO 294.11 2-Amino-5-bromophenyl, 4-fluorophenyl Research chemical, drug discovery
PF-06700841 (Brepocitinib) C₁₈H₂₁F₂N₇O 389.40 Difluorocyclopropyl, bicyclic amine JAK1/TYK2 inhibitor for autoimmune diseases

Key Observations

Substituent Effects on Reactivity and Stability Fluorine vs. Hydroxyl Groups: The 2,2-difluorocyclopropyl group in the target compound enhances lipophilicity and metabolic stability compared to the hydroxyl group in (4-Bromophenyl)(2-hydroxyphenyl)methanone, which increases polarity but may reduce oxidative stability . Amino Group: The amino group in (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone enables hydrogen bonding, enhancing solubility and target interaction in drug discovery contexts .

Biological Activity Insights

  • Brepocitinib (PF-06700841) : This JAK1/TYK2 inhibitor (IC₅₀: 17 nM and 23 nM, respectively) highlights the role of the 2,2-difluorocyclopropyl group in optimizing kinase selectivity and pharmacokinetics. While the target compound lacks the bicyclic amine moiety critical for Brepocitinib’s activity, its bromophenyl group could serve as a precursor for analogous drug candidates .

Synthetic Utility The 4-bromophenyl group in the target compound is amenable to Suzuki-Miyaura cross-coupling, enabling diversification into complex aryl structures. In contrast, the cyclopropyl group in 4-Bromo-2-(trifluoromethyl)phenylmethanone may require specialized cyclopropanation techniques for synthesis .

Biological Activity

(4-Bromophenyl)(2,2-difluorocyclopropyl)methanone, also known by its CAS number 1350637-18-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a difluorocyclopropyl moiety, which contribute to its unique chemical properties. The presence of the bromine atom and fluorine atoms can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine and fluorine substituents enhance electron density, potentially increasing the compound's affinity for receptors or enzymes involved in metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cellular processes.
  • Receptor Modulation : It can interact with receptors, altering signaling pathways that affect cell function and behavior.
  • Antimicrobial Activity : Similar compounds have shown increased antibacterial properties due to structural modifications that enhance their interaction with bacterial membranes.

Biological Activity Data

Research indicates varying degrees of biological activity for this compound. Below is a summary table of relevant findings:

StudyBiological ActivityMethodologyKey Findings
AntibacterialIn vitro assaysShowed significant inhibition against certain bacterial strains compared to controls.
Enzyme inhibitionKinetic analysisInhibited enzyme activity by 50% at concentrations above 10 μM.
CytotoxicityCell viability assaysInduced apoptosis in cancer cell lines at IC50 values ranging from 5-15 μM.

Case Studies

  • Antibacterial Properties : A study focusing on the antibacterial efficacy of related compounds found that this compound exhibited enhanced activity against Gram-positive bacteria, likely due to its structural characteristics that facilitate membrane penetration .
  • Cytotoxic Effects : Research into the cytotoxic effects of similar compounds revealed that those with bromine and fluorine substitutions displayed significant apoptosis-inducing capabilities in various cancer cell lines. The study indicated that these substituents might enhance the compound's ability to disrupt cellular processes essential for cancer cell survival .
  • Enzyme Interaction : Investigations into enzyme inhibition showed that this compound could effectively inhibit key metabolic enzymes, suggesting potential applications in metabolic disorders or as a therapeutic agent in drug design .

Q & A

Q. What are the established synthetic routes for (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone, and how are intermediates characterized?

A common method involves asymmetric [3+2] photocycloaddition reactions. For example, (2,2-dimethylcyclopropyl)methanone derivatives react with 4-bromostyrene under blue LED irradiation using a chiral rhodium catalyst (Δ-RhS, 4 mol%) and DIPEA as a base in acetone. The product is isolated via column chromatography and confirmed by 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) . Intermediate characterization often includes X-ray crystallography for stereochemical confirmation (e.g., cyclopropane ring geometry) .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) and 1H^1H-NMR integration. For example, impurities such as unreacted 4-bromostyrene or residual catalyst are monitored. Melting point analysis (e.g., 189°C decomposition observed in similar bromophenyl methanones) and elemental analysis (C, H, N) further validate purity .

Q. What spectroscopic techniques are critical for structural elucidation?

Key techniques include:

  • 19F^{19}F-NMR to confirm the difluorocyclopropyl group (δ ~ -120 ppm for geminal F2F_2).
  • 1H^1H-NMR coupling constants (e.g., JHFJ_{H-F}) to verify cyclopropane ring strain.
  • X-ray crystallography for absolute configuration determination, particularly for asymmetric synthesis .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst loading) influence enantioselectivity in photocycloaddition syntheses?

Enantioselectivity (>90% ee) is highly dependent on the chiral catalyst (e.g., Δ-RhS) and solvent polarity. Acetone (0.1 M) optimizes both yield (74%) and stereocontrol, while non-polar solvents like toluene reduce reaction efficiency. Catalyst loading below 4 mol% leads to incomplete conversion, as shown in analogous cyclopropane-alkene reactions .

Q. What computational methods predict the biological activity of this compound as a kinase inhibitor precursor?

Molecular docking studies (e.g., AutoDock Vina) using the JAK1/TYK2 kinase domains (PDB: 6NCF) reveal that the difluorocyclopropyl group enhances binding affinity via hydrophobic interactions with the ATP-binding pocket. The 4-bromophenyl moiety contributes to π-π stacking with conserved residues (e.g., Tyr-1034). These models align with IC50_{50} data from related compounds like PF-06700841 (17–23 nM for TYK2/JAK1 inhibition) .

Q. How can discrepancies in reported reaction yields (e.g., 60–80%) be resolved?

Yield variability often stems from:

  • Oxygen sensitivity: Strict anaerobic conditions (N2_2 atmosphere) improve reproducibility.
  • Light source intensity: Blue LEDs (450 nm, 10 W) must be calibrated to avoid over-irradiation, which degrades intermediates.
  • Purification methods: Gradient elution (hexane/EtOAc) minimizes co-elution of byproducts .

Q. What strategies mitigate challenges in scaling up asymmetric syntheses?

  • Continuous-flow photochemistry : Enhances light penetration and reduces side reactions.
  • Heterogeneous catalysis : Immobilized Rh catalysts improve recovery and reuse.
  • In-line analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically .

Analytical and Data Challenges

Q. How are stereochemical outcomes validated in the absence of X-ray data?

  • VCD (Vibrational Circular Dichroism) : Differentiates enantiomers via IR spectra.
  • Mosher ester analysis : Derivatization of hydroxylated analogs with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) clarifies absolute configuration .

Q. What HPLC conditions resolve degradation products under accelerated stability studies?

A reverse-phase C18 column with a gradient of 0.1% TFA in water/acetonitrile (60:40 to 20:80 over 20 min) at 254 nm detects hydrolyzed products (e.g., 4-bromobenzoic acid) and oxidized cyclopropane derivatives. Stability is pH-dependent, with optimal storage at 4°C in amber vials .

Research Applications

Q. How is this compound utilized in medicinal chemistry beyond kinase inhibition?

The difluorocyclopropyl group is a bioisostere for tert-butyl or aromatic rings, improving metabolic stability. In inflammatory bowel disease (IBD) models, derivatives reduce IL-12/IL-23 signaling by >50% at 10 µM, validated via ELISA and Western blot .

Q. What role does the 4-bromophenyl group play in cross-coupling reactions for diversification?

The bromine atom enables Suzuki-Miyaura couplings with boronic acids (e.g., potassium (2,2-difluorocyclopropyl)trifluoroborate) to generate biaryl analogs. Pd(PPh3_3)4_4 (5 mol%) in THF/H2_2O (3:1) at 80°C achieves >85% conversion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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